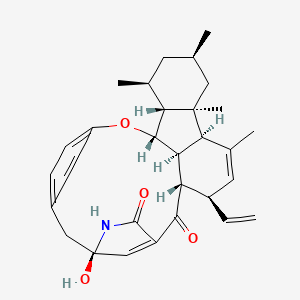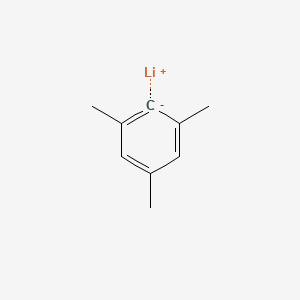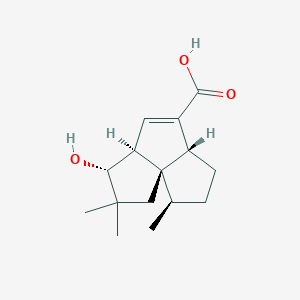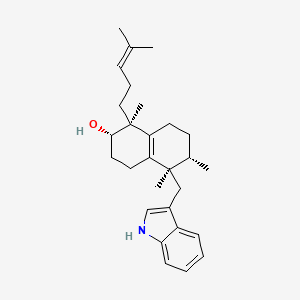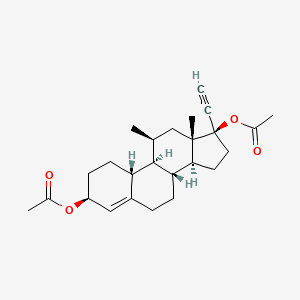
Methynodiol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methynodiol diacetate is synthesized through the acetylation of methynodiol. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods
The product would then be purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methynodiol diacetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield methynodiol and acetic acid.
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Methynodiol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying steroidal progestins and their derivatives.
Biology: Investigating the biological activity and receptor binding of synthetic progestins.
Medicine: Exploring its potential use in hormonal therapies and contraceptives.
Industry: Potential applications in the synthesis of other steroidal compounds.
Mechanism of Action
Methynodiol diacetate acts as a progestin, mimicking the effects of the naturally occurring hormone progesterone. It binds to progesterone receptors in target tissues, leading to changes in gene expression and cellular function. This can result in the inhibition of ovulation, changes in the endometrial lining, and alterations in the secretion of gonadotropins .
Comparison with Similar Compounds
Methynodiol diacetate is similar to other synthetic progestins such as:
Ethynodiol diacetate: Another synthetic progestin with similar progestational activity but weak estrogenic and androgenic effects.
Norethindrone acetate: A first-generation progestin with potent progestational activity but more pronounced androgenic effects.
Levonorgestrel: A second-generation progestin with higher potency but more androgenic side effects.
This compound is unique in its specific chemical structure and the presence of the 11β-methyl group, which may influence its biological activity and receptor binding properties .
Properties
CAS No. |
23163-51-1 |
|---|---|
Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,11S,13S,14S,17R)-17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-6-25(29-17(4)27)12-11-22-21-9-7-18-13-19(28-16(3)26)8-10-20(18)23(21)15(2)14-24(22,25)5/h1,13,15,19-23H,7-12,14H2,2-5H3/t15-,19-,20-,21-,22-,23+,24-,25-/m0/s1 |
InChI Key |
GFIDKNMXIYHURY-YIHNMZODSA-N |
SMILES |
CC1CC2(C(CCC2(C#C)OC(=O)C)C3C1C4CCC(C=C4CC3)OC(=O)C)C |
Isomeric SMILES |
C[C@H]1C[C@]2([C@@H](CC[C@]2(C#C)OC(=O)C)[C@H]3[C@H]1[C@H]4CC[C@@H](C=C4CC3)OC(=O)C)C |
Canonical SMILES |
CC1CC2(C(CCC2(C#C)OC(=O)C)C3C1C4CCC(C=C4CC3)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


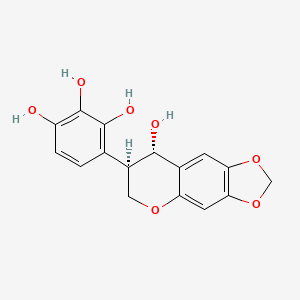
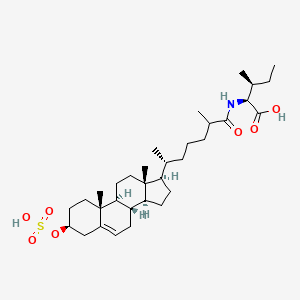
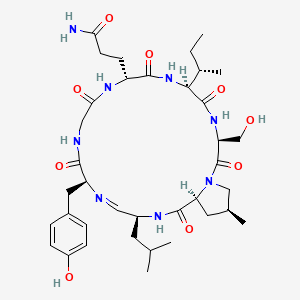
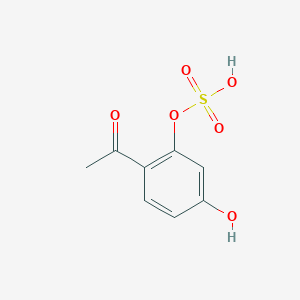
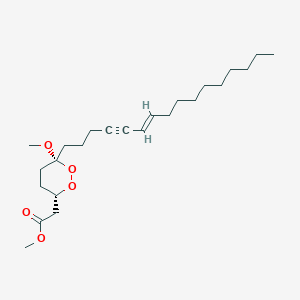
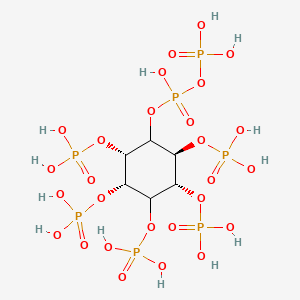

![4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one](/img/structure/B1247285.png)
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1247288.png)
